molecular formula C45H74O B3106039 Nonaprenol CAS No. 15639-69-7

Nonaprenol

Cat. No.: B3106039
CAS No.: 15639-69-7
M. Wt: 631.1 g/mol
InChI Key: AFPLNGZPBSKHHQ-HUIBRQQWSA-N
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Description

Nonaprenol, also known as 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, is a polyprenol compound with the molecular formula C45H74O. It is a long-chain isoprenoid alcohol that belongs to the class of polyprenols and dolichols. This compound is characterized by its nine isoprene units, which contribute to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonaprenol can be synthesized through the chemical phosphorylation of polyprenols. The process involves the dephosphorylation of undecaprenyl diphosphate, which is a crucial step in the synthesis of undecaprenyl phosphate. This method utilizes ion-exchange chromatography and high-performance liquid chromatography (HPLC) to separate the polyprenyl phosphate fractions and the polyprenyl diphosphate fractions .

Industrial Production Methods

In industrial settings, this compound is typically produced through the extraction and purification of polyprenols from natural sources such as plants. The extraction process involves the use of solvents to isolate the polyprenols, followed by purification steps to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Nonaprenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield polyprenyl phosphates, while reduction reactions can produce various isoprenoid derivatives .

Mechanism of Action

The mechanism of action of nonaprenol involves its interaction with specific molecular targets and pathways. This compound is known to participate in the biosynthesis of glycoproteins by serving as a lipid carrier for the transfer of sugar moieties. This process is crucial for the proper functioning of cellular membranes and protein glycosylation .

Comparison with Similar Compounds

Nonaprenol can be compared with other similar compounds, such as solanesol and decaprenol:

    Solanesol: Solanesol is a this compound that is structurally similar to this compound but differs in its stereochemistry.

    Decaprenol: Decaprenol is another polyprenol with ten isoprene units.

This compound’s uniqueness lies in its specific structure and the number of isoprene units, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25-,41-27-,42-29-,43-31-,44-33-,45-35-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPLNGZPBSKHHQ-HUIBRQQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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